![molecular formula C22H19NO4 B2859702 3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 750617-49-3](/img/structure/B2859702.png)
3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid” is a chemical compound with the CAS Number: 750617-49-3. It has a molecular weight of 361.39 and a molecular formula of C22H19NO4 .
Physical And Chemical Properties Analysis
The physical and chemical properties such as boiling point, melting point, solubility, etc., of this compound were not found in the search results .Scientific Research Applications
Antinociceptive Applications
The compound has been studied for its potential to alleviate pain without affecting consciousness. It has shown promising results in mouse models of induced nociception. The antinociceptive effects were observed through various tests, indicating both peripheral and central pain-relieving activities . This suggests that CS-0218432 could be developed into a new class of painkillers that might be particularly useful for chronic pain management.
Antimicrobial Efficacy
CS-0218432 has demonstrated in vitro antibacterial and antifungal activities. The compound’s effectiveness was measured by its zone of inhibition and minimal inhibitory concentration, indicating its potential as a lead compound for developing new antimicrobial agents . This is particularly relevant in the era of increasing antibiotic resistance.
Anti-inflammatory Properties
The compound’s structure is similar to other molecules that have exhibited significant anti-inflammatory properties. While direct studies on CS-0218432 are not available, its structural analogs suggest potential applications in treating inflammation-related conditions .
Cancer Research
Compounds with similar structures have been explored for their anticancer properties. CS-0218432 could be investigated for its efficacy against various cancer cell lines, potentially leading to the development of novel anticancer therapies .
Neuroprotective Effects
Given the compound’s antinociceptive properties, there is a possibility that it may also have neuroprotective effects. This could be relevant in the treatment of neurodegenerative diseases, where the protection of nerve cells is crucial .
Molecular Docking Studies
CS-0218432 could be used in molecular docking studies to predict its interaction with various biological targets. This is a crucial step in drug discovery, helping to identify potential therapeutic applications based on the compound’s binding affinities .
properties
IUPAC Name |
(3E)-3-[(2,3-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-26-18-9-5-6-14(21(18)27-2)12-13-10-11-16-19(22(24)25)15-7-3-4-8-17(15)23-20(13)16/h3-9,12H,10-11H2,1-2H3,(H,24,25)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQVIKMJNIHOPM-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/2\CCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.